N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C18H13FN2O3 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H13FN2O3/c1-10(22)12-4-2-3-5-16(12)21-18(24)14-9-20-15-7-6-11(19)8-13(15)17(14)23/h2-9H,1H3,(H,20,23)(H,21,24) |
InChI Key |
ODGFLPMHQHTNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Method
-
Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM at 0–25°C for 2–4 hours.
-
Coupling : React the acid chloride with 2-acetylaniline (1.2 eq) in THF or DCM, using pyridine or Et₃N as a base.
Example Procedure :
Mixed Carbonate Activation
-
Reagents : 1,1'-Carbonyldiimidazole (CDI) or DCC/HOBt.
-
Conditions :
Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.
Alternative Synthesis via Betti Reaction
The Betti reaction constructs quinoline scaffolds through a three-component coupling of aldehydes, amines, and phenols. Modified for fluorine incorporation:
Reaction Components
-
Aldehyde : 2-Acetylbenzaldehyde (to introduce the acetylphenyl group).
-
Amine : 3-Fluoroaniline.
Procedure :
-
2-Acetylbenzaldehyde (1.0 eq), 3-fluoroaniline (1.0 eq), and resorcinol (1.0 eq) are refluxed in ethanol with HCl for 72 hours.
-
Post-reaction, the mixture is neutralized with NaOH and extracted with EtOAc.
-
Chromatographic purification yields the quinoline derivative (34% yield).
Spectroscopic Characterization and Validation
¹H NMR Analysis
LC-MS Data
Challenges and Optimization Strategies
Fluorine Incorporation
Hydroxyl Group Stability
Amide Bond Coupling Efficiency
-
Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes (yield increase to 82%).
-
Catalytic Additives : DMAP or HOAt improves coupling efficiency in DCC/HOBt method.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit key enzymes involved in these processes.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with various molecular targets, disrupting key pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, enabling comparative analysis:
Compound A : N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide ()
- Key Features: Quinoline-4-carboxamide core with fluorine at position 4. Additional substitutions: 3,3-difluoropyrrolidinyl and morpholinopropyl groups.
- Comparison: The 4-carboxamide position (vs. Bulkier substituents (e.g., morpholinopropyl) may enhance membrane permeability but reduce solubility. Reported to exhibit multi-stage antimicrobial activity, suggesting that substitution at position 2 and 4 may enhance broad-spectrum efficacy .
Compound B : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Key Features: Quinoline-3-carboxylate core with fluorine at position 6 and a sulfonamide side chain. Chlorine substituent at position 7 and cyclopropyl group at position 1.
- Comparison: The 3-carboxylate group (vs. 3-carboxamide) reduces hydrogen-bond donor capacity. No direct activity data reported, but structural complexity suggests tailored pharmacokinetic properties .
Compound C : N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide ()
- Key Features :
- Nearly identical to the target compound but with a chlorine substituent at position 2 of the phenyl ring.
- Molecular weight: 373.8 g/mol (vs. target compound’s ~370–375 g/mol).
- Comparison: Chlorine’s electron-withdrawing effect may enhance stability but reduce solubility. No biological data provided, highlighting a gap in comparative efficacy studies .
Functional Group Impact on Bioactivity
Hydroxyl Group (Position 4) :
- Present in the target compound and Compound C.
- Enhances hydrogen-bonding with target enzymes (e.g., topoisomerases or kinases).
- Absent in Compounds A and B, which instead feature carboxamide or carboxylate groups.
Fluorine (Position 6) :
- Common to all compared compounds.
- Improves metabolic stability and lipophilicity, aiding cellular uptake.
Acetylphenyl vs. Sulfonamide/Cyclopropyl Groups :
- The acetylphenyl group (target compound) balances hydrophobicity and polarity, whereas sulfonamide (Compound B) introduces stronger acidity and hydrogen-bond acceptor capacity.
Biological Activity
N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a quinoline core with an acetylphenyl group, a fluorine atom at the sixth position, a hydroxyl group at the fourth position, and a carboxamide group at the third position, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₁₈H₁₅FNO₃
- Molecular Weight : 324.3 g/mol
The compound's synthesis often involves multi-step organic reactions such as the Friedländer synthesis, which allows for the formation of various derivatives depending on the reagents and conditions used.
Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in inflammatory processes, specifically cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Anti-inflammatory Activity
The compound has demonstrated promising anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit COX and LOX activities with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential application in treating inflammatory conditions such as arthritis.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies indicate that it may exert cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's structural characteristics allow it to interact with multiple biological targets, enhancing its efficacy as a multi-target anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | C₁₈H₁₅FNO₃ | Similar structure but different acetyl substitution position; studied for similar biological activities. |
| 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxamide | C₁₈H₁₄ClFNO₃ | Contains a chlorine atom instead of an acetyl group; exhibits antibacterial properties. |
| 5-Fluoro-4-oxo-N-[4-propan-2-yl-2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide | C₂₂H₁₉F₄N₂O₂ | Features multiple fluorinated groups; studied for its potential in cancer therapy. |
This table illustrates the structural diversity among compounds related to this compound and highlights their varying biological activities.
Case Studies
- Inhibition Studies : A study demonstrated that this compound inhibited LOX with an IC50 value of approximately 10 μM, showcasing its potential as an anti-inflammatory agent .
- Cytotoxicity Assays : In vitro assays against human colorectal adenocarcinoma (Caco-2) cells revealed significant cytotoxic effects, indicating its potential role in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
